molecular formula C16H19IN2O4 B405139 2-methoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-methoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B405139
M. Wt: 430.24g/mol
InChI Key: JFPSAXBUSJEDPB-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group and a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-methoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and iodophenyl-containing molecules. Examples include:

  • 4-Iodophenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-(2-Iodophenyl)-4,5-dimethyl-1H-imidazole

Uniqueness

What sets 2-methoxyethyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H19IN2O4

Molecular Weight

430.24g/mol

IUPAC Name

2-methoxyethyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H19IN2O4/c1-10-13(15(20)23-9-8-22-3)14(18-16(21)19(10)2)11-6-4-5-7-12(11)17/h4-7,14H,8-9H2,1-3H3,(H,18,21)

InChI Key

JFPSAXBUSJEDPB-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCCOC

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCCOC

Origin of Product

United States

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